2-(4-Chlorophenoxy)butanoic acid
Overview
Description
2-(4-Chlorophenoxy)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenoxy)butanoic acid is the nuclear hormone receptor . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound interacts with its target, the nuclear hormone receptor, by binding to it . This binding subsequently alters the transcription of certain genes . The alteration in gene transcription leads to changes in cellular proliferation and differentiation .
Biochemical Pathways
It is known that the compound’s interaction with the nuclear hormone receptor can lead to changes in eukaryotic gene expression . These changes can have downstream effects on cellular proliferation and differentiation .
Result of Action
The result of this compound’s action is changes in cellular proliferation and differentiation . By altering the transcription of certain genes, the compound can affect the growth and development of cells .
Properties
IUPAC Name |
2-(4-chlorophenoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJKAKCQVUWNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908198 | |
Record name | 2-(4-Chlorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10310-19-7 | |
Record name | 2-(4-Chlorophenoxy)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 2-(4-Chlorophenoxy)butanoic acid in terms of its biological activity?
A1: Research indicates that the (R)-enantiomer of this compound exhibits greater potency in inhibiting prostaglandin-dependent human platelet aggregation and serotonin secretion induced by ADP compared to its (S)-enantiomer. This difference in activity highlights the importance of stereochemistry in drug development and suggests that the (R)-enantiomer might be a more promising candidate for further investigation as an antiplatelet agent.
Q2: Can you describe a method for synthesizing enantiomerically pure this compound?
A2: One method for obtaining enantiomerically pure this compound utilizes a dynamic kinetic resolution approach. Racemic α-bromobutanoic acid is first converted to esters containing amides of (S)-lactic acid as chiral auxiliaries. Subsequently, a nucleophilic substitution reaction with 4-chlorophenoxide displaces the bromine atom with high diastereoselectivity. Hydrolysis of the resulting ester yields the desired (R)-enantiomer of this compound. This synthetic route highlights the utility of chiral auxiliaries in achieving enantioselective synthesis.
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